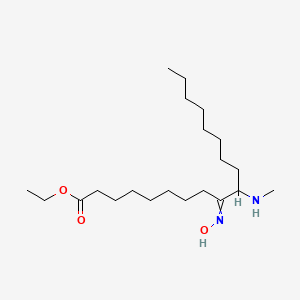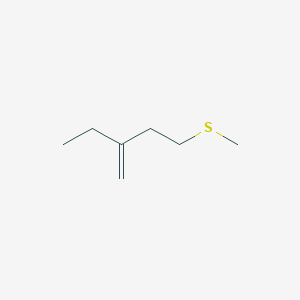
3-Methylidene-1-(methylsulfanyl)pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylidene-1-(methylsulfanyl)pentane is an organic compound with a unique structure that includes a methylidene group and a methylsulfanyl group attached to a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylidene-1-(methylsulfanyl)pentane can be achieved through multiple-step organic synthesisThe reaction conditions typically involve the use of strong bases and heat to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
3-Methylidene-1-(methylsulfanyl)pentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylidene group to a methyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl-substituted pentane derivatives.
Substitution: Various substituted pentane derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methylidene-1-(methylsulfanyl)pentane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methylidene-1-(methylsulfanyl)pentane involves its interaction with various molecular targets. The compound can act as an electrophile or nucleophile in different reactions, depending on the functional groups present. It can form covalent bonds with biological molecules, leading to changes in their structure and function .
Comparison with Similar Compounds
Similar Compounds
3-Methylsulfanylpropanal: Similar structure but lacks the methylidene group.
1-Methyl-3-methylenecyclopropene: Contains a cyclopropene ring instead of a pentane backbone.
Uniqueness
3-Methylidene-1-(methylsulfanyl)pentane is unique due to the presence of both a methylidene and a methylsulfanyl group on a pentane backbone.
Properties
CAS No. |
67173-68-6 |
|---|---|
Molecular Formula |
C7H14S |
Molecular Weight |
130.25 g/mol |
IUPAC Name |
3-methylidene-1-methylsulfanylpentane |
InChI |
InChI=1S/C7H14S/c1-4-7(2)5-6-8-3/h2,4-6H2,1,3H3 |
InChI Key |
NWWRWGKTUGGCST-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C)CCSC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


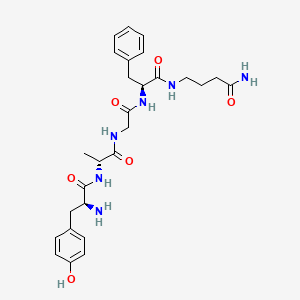
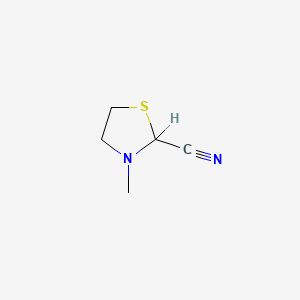
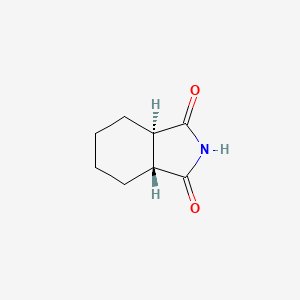
![7,7-Dimethylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14460274.png)

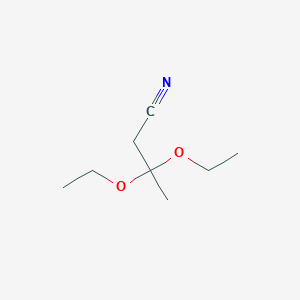
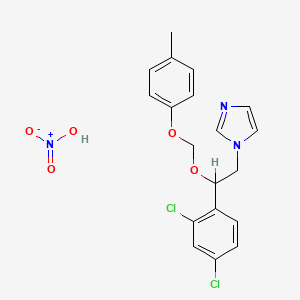
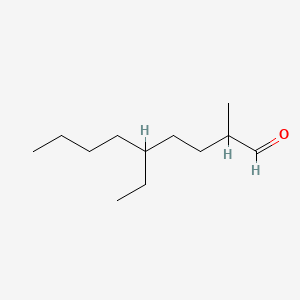
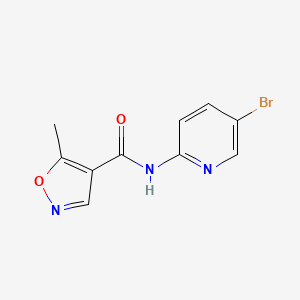
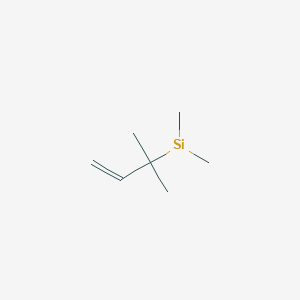


![1-Naphthalenamine, 4-[(2-bromo-4,6-dinitrophenyl)azo]-N-ethyl-](/img/structure/B14460317.png)
